ethyl 3-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Description

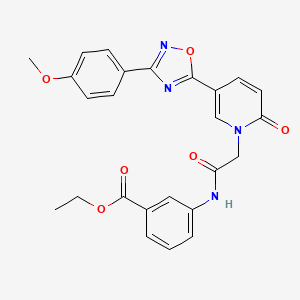

Ethyl 3-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group, a 2-oxopyridinone (pyridinone) moiety, and an ethyl benzoate ester. Its molecular formula is C₂₅H₂₂N₄O₆ (calculated molecular weight: 490.47 g/mol). The compound’s structure integrates multiple pharmacophores:

- The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions.

- The 4-methoxyphenyl substituent enhances lipophilicity (logP ≈ 4.5) and may influence π-π stacking.

- The ethyl benzoate ester improves solubility and bioavailability compared to free carboxylic acids.

Properties

IUPAC Name |

ethyl 3-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O6/c1-3-34-25(32)17-5-4-6-19(13-17)26-21(30)15-29-14-18(9-12-22(29)31)24-27-23(28-35-24)16-7-10-20(33-2)11-8-16/h4-14H,3,15H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUFVXQUONZHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate (referred to as EMPOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of EMPOC, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EMPOC is characterized by a complex structure that includes an oxadiazole ring, a pyridine moiety, and an acetamido group. The molecular formula is , with a molecular weight of approximately 398.42 g/mol. The presence of the methoxy group enhances its lipophilicity, which may contribute to its biological activity.

Synthesis

The synthesis of EMPOC typically involves multi-step reactions that include cyclization and acylation processes. The key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Pyridine Incorporation : The introduction of the pyridine moiety is performed via nucleophilic substitution.

- Acetamido Group Addition : This step involves the acylation of the amine group with acetic anhydride.

Antibacterial and Antifungal Properties

EMPOC has demonstrated notable antibacterial and antifungal activities against various strains of microorganisms. In vitro studies have shown that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities have been reported to be below 100 µg/mL in several studies .

Antioxidant Activity

Studies indicate that EMPOC possesses free radical scavenging activity, suggesting potential antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

EMPOC has shown promising anticancer properties in various cancer cell lines. It interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics, which is essential for cell division . In particular, it has been evaluated against colon carcinoma HCT-15 cells and exhibited significant cytotoxicity with IC50 values in the low micromolar range .

The mechanisms underlying the biological activities of EMPOC are multifaceted:

- Enzyme Inhibition : EMPOC may inhibit specific enzymes involved in cellular processes, contributing to its antibacterial and anticancer effects.

- Protein Binding : Interaction studies indicate effective binding to human serum albumin, influencing its pharmacokinetics and bioavailability .

- Free Radical Scavenging : Its ability to neutralize free radicals suggests a protective mechanism against oxidative damage .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique features of EMPOC:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | Structure | Exhibits antibacterial properties; simpler structure |

| 5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine | Structure | Shows potential as an antitumor agent; different substitution pattern |

Case Studies

- Case Study on Anticancer Activity : In a study conducted on various cancer cell lines, EMPOC demonstrated selective cytotoxicity towards HCT-15 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .

- Case Study on Antibacterial Efficacy : A series of tests against common bacterial strains revealed that EMPOC had a superior inhibitory effect compared to traditional antibiotics like penicillin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound increases electron-donating capacity compared to the 4-methylphenyl group in analogs from and . This may enhance interactions with polar residues in enzyme active sites .

- Positional Isomerism : The ortho-substituted benzoate in vs. the para-substituted analog in demonstrates that steric hindrance at the ortho position could reduce binding affinity, while para substitution may improve alignment with target proteins.

Core Scaffold Modifications

A. Pyridinone vs. Benzoxazine ()

Compounds in replace the pyridinone core with a 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazine moiety. While both scaffolds are planar, the benzoxazine system introduces additional oxygen atoms, increasing polarity (polar surface area ~91 Ų vs. ~85 Ų for pyridinone derivatives). This may reduce blood-brain barrier penetration but improve aqueous solubility .

B. Oxadiazole-Linked Thiophene ()

Methyl 3-(2-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)thiophene-2-carboxylate (Mol. Wt. 466.47) replaces the benzoate with a thiophene-carboxylate. Thiophene’s lower aromaticity compared to benzene may reduce π-π interactions but enhance metabolic stability due to sulfur’s electronegativity .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| logP | 4.5 | 4.57 | ~4.6 (estimated) |

| Hydrogen Bond Acceptors | 10 | 10 | 11 |

| Polar Surface Area (Ų) | ~91 | ~91 | ~98 |

| Solubility (logSw) | -4.24 | -4.24 | Likely lower (thiophene) |

The target compound’s moderate logP and high polar surface area suggest balanced membrane permeability and solubility, favorable for oral bioavailability. The thiophene analog () may exhibit lower solubility due to reduced polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.